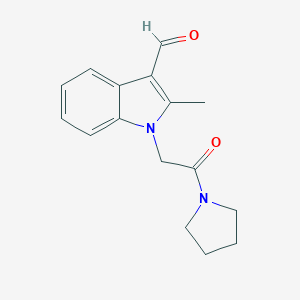

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde (also referred to as 2MOPC) is a heterocyclic aldehyde derived from the pyrrolidine family of compounds. It is a colorless liquid that is soluble in both organic and aqueous solutions. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals and other specialty chemicals. 2MOPC is also widely used in the preparation of polymers and as a starting material for the synthesis of various other compounds.

Applications De Recherche Scientifique

Catalytic Applications

- Palladacycles Synthesis and Application as Catalysts : 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and its derivatives have been synthesized and used to form palladacycles, which are efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Antimicrobial Activity

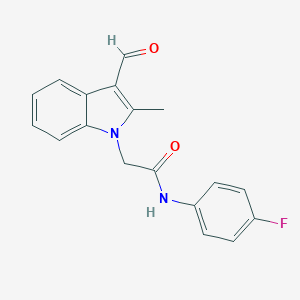

- Antimicrobial Properties of Indole Semicarbazones : A series of semicarbazone derivatives synthesized from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde showed significant antifungal activity against C. albicans and C. rugosa and moderate activity against various bacteria (Vijaya Laxmi & Rajitha, 2010).

Synthetic Methodology Development

- Synthesis of Pyrrole-2-Carbaldehyde : A rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate for small molecule anticancer drugs, has been established (Wang et al., 2017).

- Intramolecular Photoaddition for Fused Indoles and Pyrroles : An efficient intramolecular photoaddition reaction of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes has been developed, producing 1,2-fused indoles and pyrroles (Lu et al., 2009).

Material Science and Magnetic Properties

- Single Molecule Magnets from High Nuclearity Clusters : The application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand coordinated with paramagnetic transition metal ions resulted in {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthetic Chemistry and New Compound Development

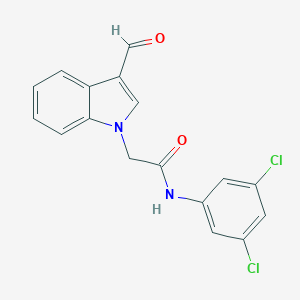

- Synthesis of Novel Organic Compounds : Various studies have been conducted to synthesize new organic compounds using indole-3-carbaldehyde derivatives for potential applications in different fields, such as antibacterial activities and the development of N-fusedIndoles (Gein et al., 2020), (Kathiravan & Raghunathan, 2010).

Propriétés

IUPAC Name |

2-methyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12-14(11-19)13-6-2-3-7-15(13)18(12)10-16(20)17-8-4-5-9-17/h2-3,6-7,11H,4-5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCIORPHHVHDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2-oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-Propyl-N-(2,4,6-trimethylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B480463.png)

![10-(2-Adamantylidene)-4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480466.png)

![10-(2-Adamantylidene)-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B480467.png)

![9-(4-bromophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480501.png)

![5-[[1-(1,3-Benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B480535.png)

![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480536.png)

![2-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480544.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]oxamide](/img/structure/B480547.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480548.png)

![2-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480549.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480551.png)

![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480556.png)